6-Fluoro-5-nitropicolinonitrile
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Overview
Description
6-Fluoro-5-nitropicolinonitrile is a fluorinated heterocyclic compound with the molecular formula C6H2FN3O2 It is a derivative of picolinonitrile, where a fluorine atom is substituted at the 6th position and a nitro group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong acids like nitric acid for nitration and cyanide sources for the nitrile group introduction .
Industrial Production Methods
Industrial production of 6-Fluoro-5-nitropicolinonitrile may involve large-scale nitration and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 6-fluoro-5-aminopicolinonitrile.
Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-5-nitropicolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitropicolinonitrile involves its interaction with specific molecular targets. The fluorine and nitro groups influence its reactivity and binding affinity to various biological molecules. The compound may act by inhibiting specific enzymes or interacting with nucleic acids, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-nitropicolinonitrile
- 6-Fluoro-4-nitropicolinonitrile
- 6-Fluoro-5-chloropicolinonitrile
Uniqueness
6-Fluoro-5-nitropicolinonitrile is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C6H2FN3O2 |
---|---|
Molecular Weight |
167.10 g/mol |
IUPAC Name |
6-fluoro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2FN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H |
InChI Key |
RAODEQUZVSTYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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